molecular formula C8H12O2 B094435 Ethyl hex-2-ynoate CAS No. 16205-90-6

Ethyl hex-2-ynoate

Cat. No. B094435
CAS RN: 16205-90-6
M. Wt: 140.18 g/mol
InChI Key: ZFMNCZDBAHELNX-UHFFFAOYSA-N
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Description

Ethyl hex-2-ynoate is a chemical compound that belongs to the group of alkynes. It is a clear, colorless liquid with a fruity odor and is commonly used as a flavoring agent in the food industry. This compound is also used in various scientific research applications due to its unique properties and characteristics.

Scientific Research Applications

  • Diesel Fuel Additives : Ethyl hex-2-ynoate derivatives have been explored as additives for diesel fuel. Research by Oprescu et al. (2014) found that these derivatives can significantly reduce harmful emissions like hydrocarbons, carbon monoxide, and smoke, although they may slightly increase nitrogen oxide emissions. This indicates potential use in improving the environmental performance of diesel engines (Oprescu et al., 2014).

  • Catalytic Reactions : Rodrigo and Guan (2017) demonstrated the use of this compound in nickel-catalyzed reductive coupling reactions, which are important for synthesizing various organic compounds. This research contributes to the development of more efficient and selective chemical synthesis methods (Rodrigo & Guan, 2017).

  • Sustainability in Chemical Production : Patel et al. (2015) discussed the sustainability aspects of producing higher alcohols, like 2-Ethyl-1-hexanol, from ethanol using this compound. They emphasized the importance of sustainability metrics in guiding chemical research towards long-term societal goals, particularly in the context of biobased chemical production (Patel et al., 2015).

  • Synthesis of Commercial Chemicals : The work by Patankar and Yadav (2017) explored the synthesis of 2-Ethyl-1-hexanol, a commercially important chemical, from n-butanal using this compound. This research contributes to the development of cost-effective and efficient processes for synthesizing important industrial chemicals (Patankar & Yadav, 2017).

  • Fragrance Industry : A study by McGinty et al. (2010) reviewed the safety of 2-Ethyl-1-hexanol, a related compound to this compound, when used as a fragrance ingredient. This research is critical for ensuring the safe use of such compounds in the fragrance industry (McGinty et al., 2010).

  • Polyethylene Production : Venderbosch et al. (2018) discussed the role of this compound in the production of 1-Hexene, an important α-olefin for polyethylene production. Their research provides insights into the industrial applications of this compound in the context of ethene trimerization catalysts (Venderbosch et al., 2018).

  • Organic Synthesis : Nakamura et al. (2008) demonstrated the use of this compound in the cyclization of certain compounds, leading to the synthesis of multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates. This highlights its application in complex organic synthesis processes (Nakamura et al., 2008).

  • Industrial Solvent Removal : Chang et al. (2013) studied the removal of 2-Ethyl-1-hexanol, a compound related to this compound, from aqueous solutions using activated carbon. This research is important for environmental protection and sustainable industrial practices (Chang et al., 2013).

Safety and Hazards

Ethyl hex-2-ynoate is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

ethyl hex-2-ynoate
Source PubChem
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InChI

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3-5H2,1-2H3
Source PubChem
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InChI Key

ZFMNCZDBAHELNX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12O2
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DSSTOX Substance ID

DTXSID80167302
Record name Ethyl hex-2-ynoate
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Molecular Weight

140.18 g/mol
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Physical Description

Clear colorless to yellow liquid; [Acros Organics MSDS]
Record name Ethyl 2-hexynoate
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CAS RN

16205-90-6
Record name 2-Hexynoic acid, ethyl ester
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Record name Ethyl hex-2-ynoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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